2-Ethyl-1,3-benzoxazol-6-amine

Antifibrotic Liver Fibrosis Medicinal Chemistry

2-Ethyl-1,3-benzoxazol-6-amine (CAS 855423-35-7) is a critical benzoxazole building block with XLogP3=1.9. The ethyl substituent provides distinct lipophilicity and steric properties essential for validated CFTR modulator and antifibrotic agent synthesis. Procurement ensures synthetic route fidelity unavailable with unsubstituted or methoxy analogs. Ideal for hit-to-lead optimization requiring precise physicochemical profiles.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 855423-35-7
Cat. No. B1272428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3-benzoxazol-6-amine
CAS855423-35-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(O1)C=C(C=C2)N
InChIInChI=1S/C9H10N2O/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
InChIKeyMHQNGPNKTDZAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,3-benzoxazol-6-amine (CAS 855423-35-7): Verified Identity, Physicochemical Profile, and Procurement Baseline


2-Ethyl-1,3-benzoxazol-6-amine (CAS 855423-35-7) is a heterocyclic organic compound belonging to the benzoxazole class, characterized by a benzoxazole core with an ethyl substituent at the 2-position and a primary amine group at the 6-position [1]. Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol . The compound is typically available as an orange/brown solid with a reported melting point range of 57-60 °C or 83-85 °C, depending on the source and purity [2]. It serves primarily as a versatile building block in medicinal chemistry and organic synthesis, particularly for the preparation of pyrazole derivatives for cystic fibrosis research and as a precursor for antifibrotic agents .

2-Ethyl-1,3-benzoxazol-6-amine (CAS 855423-35-7): Why In-Class Benzoxazole Analogs Cannot Be Substituted Without Performance Compromise


Generic substitution with other benzoxazole-6-amine derivatives is not a trivial interchange due to the critical influence of the 2-position substituent on both physicochemical properties and biological activity. The specific ethyl group in 2-Ethyl-1,3-benzoxazol-6-amine provides a distinct balance of lipophilicity (XLogP3 = 1.9) and steric bulk, which directly impacts target binding affinity, metabolic stability, and synthetic utility in downstream derivatization . Analogs with different 2-position substituents, such as the unsubstituted 1,3-benzoxazol-6-amine (XLogP3 ~ 1.0) or the more polar 2-methoxy derivative (XLogP3 = 1.4), will exhibit different solubility profiles, membrane permeability, and reactivity, making them unsuitable replacements in established synthetic routes or biological assays without extensive re-optimization [1][2]. The following quantitative evidence demonstrates precisely where this specific compound provides verifiable, meaningful differentiation.

2-Ethyl-1,3-benzoxazol-6-amine (CAS 855423-35-7): A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Differentiated Antifibrotic Potential: 2-Ethyl Derivatives Show Comparable or Superior In Vitro Activity to Pirfenidone

Derivatives synthesized from 2-Ethyl-1,3-benzoxazol-6-amine have demonstrated in vitro antifibrotic activity. Two specific derivatives exhibited IC50 values of 45.69 μM and 45.81 μM, respectively. This is comparable to the established antifibrotic drug Pirfenidone, for which similar in vitro assays report IC50 values in the high micromolar range (e.g., >100 μM or similar) . This indicates that the core scaffold can yield compounds with potent antifibrotic effects, making it a valuable starting point for drug discovery programs targeting fibrosis.

Antifibrotic Liver Fibrosis Medicinal Chemistry

Defined Physicochemical Differentiation: Lipophilicity (XLogP3) as a Key Selector for SAR and ADME Optimization

The compound's computed XLogP3 value is 1.9 . This differentiates it from closely related benzoxazole-6-amine analogs: 1,3-benzoxazol-6-amine has an XLogP3 of approximately 1.0 [1], while 2-methoxy-1,3-benzoxazol-6-amine has an XLogP3 of 1.4 [2]. The increased lipophilicity conferred by the 2-ethyl group is a critical parameter for structure-activity relationship (SAR) studies, influencing membrane permeability and target binding.

Physicochemical Property Lipophilicity SAR

Validated Synthetic Entry Point: Specific Utility in Cystic Fibrosis Drug Discovery

This compound is specifically cited for use in the preparation of pyrazole derivatives for the treatment of cystic fibrosis . While direct comparator data for alternative synthetic intermediates in this exact pathway are not available in the public domain, this documented application provides a validated entry point into a therapeutically relevant chemical space, differentiating it from other benzoxazole-6-amines with no established utility in this area.

Cystic Fibrosis Pyrazole Synthesis Medicinal Chemistry

Structural and Steric Differentiation: Impact on Downstream Reactivity and Molecular Weight

The molecular weight of 2-Ethyl-1,3-benzoxazol-6-amine is 162.19 g/mol [1]. Compared to the unsubstituted core, 1,3-benzoxazol-6-amine (134.14 g/mol), this represents a +28 Da increase [2]. This difference is more than just a mass shift; the ethyl group introduces a specific steric and hydrophobic element that can be leveraged to modulate target binding, improve metabolic stability, or alter the physicochemical properties of final drug candidates. It also serves as a distinct synthetic handle compared to a hydrogen or methyl group.

Building Block Molecular Weight Sterics

Differentiated GHS Hazard Profile: Procurement and Handling Considerations

The compound is classified with specific GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile differs from other benzoxazole derivatives. For example, 2-(ethylthio)-1,3-benzoxazol-6-amine (CAS 874463-07-7) carries the additional H302 (Harmful if swallowed) hazard, making it a more acutely toxic handling concern . This distinction in hazard classification can influence procurement decisions for labs with specific safety protocols or those minimizing the use of acutely toxic compounds.

Safety GHS Procurement

2-Ethyl-1,3-benzoxazol-6-amine (CAS 855423-35-7): Recommended Application Scenarios Based on Quantitative Evidence


Lead Optimization in Antifibrotic Drug Discovery

Leveraging the established in vitro activity of derivatives with IC50 values (45.69 μM and 45.81 μM) comparable to Pirfenidone, this compound serves as a high-value scaffold for medicinal chemists aiming to synthesize and optimize novel antifibrotic agents targeting liver fibrosis . The ethyl group provides a favorable lipophilicity (XLogP3 = 1.9) for membrane permeability, making it a suitable starting point for hit-to-lead campaigns .

Synthesis of CFTR Modulators for Cystic Fibrosis Research

This compound is a documented and validated intermediate for the preparation of pyrazole derivatives with potential for treating cystic fibrosis . Procurement is justified for laboratories engaged in CFTR modulator discovery, as the compound provides a direct entry into a known, productive synthetic pathway, thereby reducing the time and resource investment required for route scouting with unvalidated alternatives .

Diversification of Benzoxazole-Based Compound Libraries in SAR Studies

The compound's distinct physicochemical properties, including its XLogP3 of 1.9 and molecular weight of 162.19 g/mol, make it a valuable member of any focused benzoxazole library . When compared to the unsubstituted core (XLogP3 ≈ 1.0, MW 134.14), this analog allows researchers to probe the impact of increased lipophilicity and steric bulk on target binding and ADME properties in a systematic and quantifiable manner [1].

Safer Alternative for High-Throughput Experimentation

For high-throughput screening (HTS) or automated synthesis platforms where minimizing acute toxicity hazards is a priority, this compound's GHS hazard profile (H315, H319, H335) makes it a preferable choice over structurally similar analogs that carry an H302 (Harmful if swallowed) classification . This can streamline safety protocols and reduce the operational burden associated with handling more acutely toxic building blocks.

Quote Request

Request a Quote for 2-Ethyl-1,3-benzoxazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.